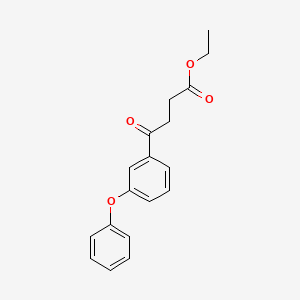

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate

Description

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate (CAS: 1707369-83-2) is a keto-ester derivative characterized by a 3-phenoxyphenyl substituent at the 4-position of the butyrate backbone. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.33 g/mol. The compound features a ketone group and an ester moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and flavor chemistry. The 3-phenoxy group introduces steric and electronic effects that influence its reactivity and physical properties .

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-2-21-18(20)12-11-17(19)14-7-6-10-16(13-14)22-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNZYZQMPZUHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645595 | |

| Record name | Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-83-9 | |

| Record name | Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with 3-phenoxybenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Applications De Recherche Scientifique

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Data

The following table summarizes key analogs of Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate, highlighting substituent effects on molecular properties:

Substituent Effects on Reactivity and Properties

Electron-Withdrawing Groups (EWGs) :

- The 4-trifluoromethyl derivative (C₁₃H₁₃F₃O₃) exhibits increased electrophilicity at the carbonyl group due to the strong -I effect of CF₃, enhancing its reactivity in condensation reactions .

- The 3-chlorophenyl analog (C₁₂H₁₃ClO₃) undergoes nucleophilic aromatic substitution more readily than the parent compound, as Cl acts as a leaving group .

Electron-Donating Groups (EDGs) :

Mixed Substituents :

- Heterocyclic Modifications: The thiomorpholinomethyl group in C₁₇H₂₃NO₃S introduces sulfur and nitrogen atoms, improving solubility in polar aprotic solvents like DMSO. This modification is advantageous in medicinal chemistry for enhancing bioavailability .

Activité Biologique

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is a synthetic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a butyric acid backbone with a keto group and a phenoxy substituent. The molecular formula is , with a molecular weight of 302.37 g/mol. This structure is believed to contribute to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, potentially through disruption of cellular membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Oxidative Stress Modulation : The keto group in the molecule can participate in redox reactions, which may influence oxidative stress levels in cells.

Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Studies : Research conducted by indicated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.

- Anti-inflammatory Studies : A study published in a peer-reviewed journal demonstrated that this compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth (MIC = 50 µg/mL) | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 expression | |

| Oxidative stress modulation | Potential involvement in redox reactions |

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a controlled laboratory setting, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts after treatment with the compound, indicating its potential as an antimicrobial agent. -

Case Study on Anti-inflammatory Properties :

In another study, human monocyte-derived macrophages were treated with this compound, which resulted in decreased levels of inflammatory cytokines compared to untreated controls. This suggests that the compound may play a role in modulating immune responses during inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.